molecular formula C21H23ClN2O5 B2944867 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 636988-11-9

4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Numéro de catalogue: B2944867
Numéro CAS: 636988-11-9
Poids moléculaire: 418.87
Clé InChI: NGTASPXKCBACGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with a hydroxyl group at position 3 and variable substituents at positions 1, 4, and 3. The structural features include:

  • 3-Chloro-4-methoxybenzoyl group at position 4: This electron-deficient aromatic substituent may enhance lipophilicity and influence target binding .
  • 3-(Dimethylamino)propyl chain at position 1: A tertiary amine side chain that likely improves aqueous solubility and pharmacokinetic properties compared to hydroxylated analogs .

Propriétés

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5/c1-23(2)9-5-10-24-18(16-6-4-11-29-16)17(20(26)21(24)27)19(25)13-7-8-15(28-3)14(22)12-13/h4,6-8,11-12,18,25H,5,9-10H2,1-3H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDUVJPJNYNFSP-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and synthetic differences between the target compound and its analogs:

Compound ID Aroyl Group (Position 4) Aryl Substituent (Position 5) Alkyl Chain (Position 1) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 3-Chloro-4-methoxybenzoyl Furan-2-yl 3-(Dimethylamino)propyl ~428 (estimated) N/A N/A
Compound 25 4-Methylbenzoyl 3-Trifluoromethylphenyl 2-Hydroxypropyl 420.13 205–207 9
Compound 29 4-Methylbenzoyl 3-Chlorophenyl 2-Hydroxypropyl 386.11 235–237 47
Compound 30 4-Methylbenzoyl 3,5-Dichlorophenyl 2-Hydroxypropyl 420.07 245–247 18
Compound 41 2-Ethoxybenzoyl 4-Isopropylphenyl 2-Hydroxypropyl 424.20 128–130 44
4-Chlorobenzoyl 4-Methoxyphenyl 3-(Dimethylamino)propyl 428.91 N/A N/A
Benzofuran-2-carbonyl 3-Ethoxyphenyl 3-Morpholin-4-ylpropyl N/A N/A N/A

Key Observations:

  • Aroyl Group Variations : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the benzoyl moiety (as in the target compound and Compound 30) increase molecular polarity and may enhance target affinity but reduce synthetic yields (e.g., 9% for Compound 25 vs. 47% for Compound 29) .
  • Aryl Substituents : Bulky groups like 3,5-dichlorophenyl (Compound 30) correlate with higher melting points (245–247°C), suggesting stronger crystal lattice interactions, whereas smaller substituents like furan-2-yl (target) may improve solubility .
  • Alkyl Chain Modifications: The 3-(dimethylamino)propyl chain (target and ) likely enhances solubility compared to hydroxylated chains (e.g., 2-hydroxypropyl in Compounds 25–30), which may form hydrogen bonds but reduce bioavailability .

Structure-Activity Relationships (SAR)

  • Heteroaromatic vs. Phenyl Substituents : The furan-2-yl group (target) offers reduced steric hindrance compared to benzofuran-2-yl () or substituted phenyl rings (Compounds 29–30), possibly favoring interactions with shallow binding pockets .
  • Side Chain Effects: The dimethylamino group (target) introduces a basic center, which may improve tissue penetration compared to morpholinyl () or hydroxylated chains (Compounds 25–30) .

Q & A

Basic: How can researchers optimize the synthesis of this compound, considering substituent effects on reaction yield?

Methodological Answer:

  • Substituent Selection: Use electron-withdrawing groups (e.g., chloro, trifluoromethyl) on aromatic aldehydes to enhance cyclization efficiency. shows that 3-chloro benzaldehyde achieved a 47% yield, while bulkier substituents (e.g., 3,5-dichloro benzaldehyde) reduced yields to 18% due to steric hindrance .
  • Solvent and Temperature: Employ 1,4-dioxane as a solvent for improved solubility and reflux conditions (e.g., 10 hours) for incomplete reactions, as demonstrated in for derivatives with methoxypropylamine .
  • Workup Adjustments: If precipitation is absent post-reaction, pour the mixture onto crushed ice or cold water to isolate solids, followed by recrystallization from methanol or ethanol .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons appearing as broad singlets). highlights distinct shifts for pyrrolone ring protons (δ 6.81–8.89 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with HRMS (e.g., m/z 386.1232 for a chloro-substituted derivative in ) .
  • Melting Point Analysis: Compare observed melting points (e.g., 235–237°C for chloro-substituted analogs) with literature values to assess purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent impacts on bioactivity?

Methodological Answer:

  • Substituent Variation: Syntize analogs with modified aryl (e.g., furan, chlorophenyl) and alkylamine groups (e.g., dimethylamino propyl vs. hydroxypropyl) to assess steric/electronic effects. shows reduced yields for bulky substituents, indicating synthetic feasibility .
  • Bioactivity Screening: Use antimicrobial assays (e.g., MIC against Gram-positive/negative bacteria) as in , where pyrazole derivatives were tested for antibacterial activity .
  • Data Correlation: Employ multivariate analysis to link substituent properties (e.g., Hammett σ values) with bioactivity trends .

Advanced: How can researchers resolve contradictions in reaction yields when altering substituents or conditions?

Methodological Answer:

  • Mechanistic Investigation: Use DFT calculations to model reaction pathways and identify steric clashes (e.g., highlights torsional strain from chloro substituents) .
  • Kinetic Profiling: Monitor reaction progress via TLC or in-situ IR to detect intermediates. notes that extended reflux improved yields for sluggish reactions .
  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF) for challenging substitutions, as seen in , where DMF acted as a nucleophile in unexpected side reactions .

Advanced: What computational strategies predict the compound’s reactivity and conjugation effects?

Methodological Answer:

  • DFT Studies: Analyze bond-length alternation in the pyrrolone ring (e.g., shows shortened N1–C13 bonds (1.331 Å) and elongated C13=C14 bonds (1.354 Å) due to conjugation) .
  • Molecular Orbital Analysis: Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. used DFT to study charge distribution in triazolyl-pyrimidine analogs .
  • Docking Simulations: Model interactions with biological targets (e.g., enzymes) to guide functionalization, as in ’s antimicrobial activity framework .

Basic: What protocols ensure purity and structural confirmation post-synthesis?

Methodological Answer:

  • Recrystallization: Use methanol or ethanol for high-purity crystals, as in , where yields improved after recrystallization .
  • Chromatography: Perform column chromatography (e.g., silica gel, ethyl acetate/hexane) to separate regioisomers. achieved 52% purity for allyl-substituted derivatives via ether/MeOH washes .
  • Elemental Analysis: Validate C, H, N composition to confirm stoichiometry, as demonstrated in .

Advanced: How does conjugation in the pyrrolone ring influence reactivity and stability?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures to assess planarity. shows that conjugation flattens the furanone ring (r.m.s. deviation: 0.0158 Å) and stabilizes resonance .
  • Tautomerism Studies: Probe keto-enol equilibria via pH-dependent NMR. identifies enol tautomers through hydroxyl proton shifts .
  • Reactivity Probes: Use electrophilic reagents (e.g., iodomethane) to target electron-rich regions. ’s chloro-substituted derivatives show reduced reactivity at sterically hindered positions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.